2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride
Description
2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is an organic compound that features a bromophenoxy group attached to a difluoroethanamine backbone
Properties
IUPAC Name |
2-(3-bromophenoxy)-2,2-difluoroethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-6-2-1-3-7(4-6)13-8(10,11)5-12;/h1-4H,5,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPDVAVNKZDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(CN)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride typically involves the reaction of 3-bromophenol with 2,2-difluoroethanamine under specific conditions. The reaction is often catalyzed by palladium and involves the use of solvents such as dimethylformamide (DMF) and bases like cesium carbonate . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atom on the phenoxy group can participate in electrophilic substitution reactions.
Nucleophilic substitution: The difluoroethanamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Major Products Formed
Electrophilic substitution: Products include halogenated derivatives of the original compound.
Nucleophilic substitution: Products include substituted ethanamine derivatives.
Scientific Research Applications
2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of iron-dependent lipid peroxidation, protecting neurons from oxidative stress-induced toxicity. The compound’s effects on neurotransmitter systems can influence neuronal activity and communication.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenoxy)-N,N-dimethylethanamine: Shares a similar bromophenoxy group but differs in the ethanamine moiety.
4-(3-Bromophenoxy)piperidine hydrochloride: Contains a piperidine ring instead of the difluoroethanamine backbone.
Uniqueness
2-(3-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is unique due to its specific combination of a bromophenoxy group with a difluoroethanamine backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
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